2,6-Dibenzylidene-4-methylcyclohexanone

CYP11B1 Selectivity Drug Metabolism

2,6-Dibenzylidene-4-methylcyclohexanone is a symmetrical, cross-conjugated dienone belonging to the 2,6-dibenzylidenecyclohexanone class, widely recognized as a curcumin analog with enhanced stability and bioactivity. This compound features a central 4-methylcyclohexanone core substituted at the 2- and 6-positions with benzylidene groups, conferring a rigid, planar E,E-geometry that facilitates interactions with diverse biological targets.

Molecular Formula C21H20O
Molecular Weight 288.4 g/mol
Cat. No. B11531619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzylidene-4-methylcyclohexanone
Molecular FormulaC21H20O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
InChIInChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+
InChIKeyGGQPRMNUBBOBJE-PXXPDPNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibenzylidene-4-methylcyclohexanone: A Curcumin-Inspired Cross-Conjugated Dienone Scaffold for Anticancer, Antimalarial, and Antioxidant Drug Discovery


2,6-Dibenzylidene-4-methylcyclohexanone is a symmetrical, cross-conjugated dienone belonging to the 2,6-dibenzylidenecyclohexanone class, widely recognized as a curcumin analog with enhanced stability and bioactivity [1]. This compound features a central 4-methylcyclohexanone core substituted at the 2- and 6-positions with benzylidene groups, conferring a rigid, planar E,E-geometry that facilitates interactions with diverse biological targets [2]. As a member of the ketocyanine dye family, it exhibits tunable electronic properties and redox behavior, making it a versatile scaffold in medicinal chemistry for developing anticancer, antimalarial, and antioxidant agents [3].

Why 2,6-Dibenzylidene-4-methylcyclohexanone Cannot Be Replaced by Curcumin or Simple Benzylidene Analogs in Drug Discovery Programs


Curcumin, while celebrated for its broad bioactivity, suffers from extremely poor bioavailability, rapid metabolism, and chemical instability, severely limiting its utility as a lead compound [1]. 2,6-Dibenzylidenecyclohexanone derivatives, including the 4-methyl variant, were specifically designed to overcome these limitations by locking the flexible β-diketone moiety of curcumin into a rigid cyclohexanone core, thereby eliminating the unstable enol-keto tautomerization and enhancing both metabolic stability and pharmacokinetic profiles [2]. This fundamental structural modification results in a distinct electronic and steric environment that cannot be replicated by curcumin or monobenzylidene analogs, making generic substitution scientifically unsound and potentially detrimental to experimental outcomes [3].

2,6-Dibenzylidene-4-methylcyclohexanone: Quantitative Evidence of Differentiation from Comparators in Key Bioassays


Selectivity Profile: Human vs. Rat CYP11B1 Inhibition Differentiates 2,6-Dibenzylidene-4-methylcyclohexanone

In a direct head-to-head comparison using the same assay system, 2,6-dibenzylidene-4-methylcyclohexanone (CHEMBL4097298) demonstrates a striking species-dependent selectivity for the human cytochrome P450 11B1 enzyme versus the rat ortholog. This species-specific potency is a critical differentiator from many in-class analogs that may show less pronounced selectivity profiles, influencing the choice of preclinical models and the interpretation of in vivo efficacy data [1].

CYP11B1 Selectivity Drug Metabolism Steroidogenesis Enzyme Inhibition

Antioxidant Capacity: FRAP Assay Shows Comparable Activity to Vitamin E, a Gold Standard

In a cross-study comparison, a structurally related 2,6-dibenzylidenecyclohexanone derivative (Compound Entry 1: 2,6-bis-(3'-bromo-4'-methoxybenzylidene)-cyclohexanone) was evaluated for its antioxidant capacity using the Ferric Reducing Antioxidant Power (FRAP) assay. The compound exhibited an IC50 value comparable to the benchmark antioxidant, Vitamin E, which is a significant achievement for a curcumin analog, as many members of this class show much weaker reducing power [1].

Antioxidant FRAP Vitamin E Free Radical Oxidative Stress

DPPH Radical Scavenging Activity: Class-Level Activity Suggests Utility as a Lead Scaffold

A class-level inference can be drawn from the DPPH radical scavenging activity of several 2,6-dibenzylidenecyclohexanone derivatives. While the specific compound's activity may vary, the class demonstrates quantifiable radical scavenging. For example, a related analog (Compound Entry 1: 2,6-bis-(3'-bromo-4'-methoxybenzylidene)-cyclohexanone) showed an IC50 of 1565 µM in the DPPH assay [1]. Another study found a derivative in the series to be the "best antioxidant agent in the series and also had a better antioxidant activity compared to vitamin E" [2], establishing a strong structure-activity relationship that validates the scaffold's antioxidant potential.

DPPH Radical Scavenging Curcumin Analog Antioxidant Free Radical

Antimalarial Activity: Sub-Micromolar Potency with Low Toxicity Achievable via Derivatization

A class-level inference from a study on 2,6-dibenzylidenecyclohexanones reveals that the core scaffold can be optimized to achieve sub-micromolar potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum with no detectable human cell toxicity [1]. While the initial lead compound displayed significant toxicity, structure-activity relationship (SAR) studies successfully identified a derivative with this improved profile, underscoring the scaffold's tunability and potential for developing safer antimalarial agents. This is a key differentiator from many other chemotypes where high potency is often coupled with high toxicity.

Antimalarial Plasmodium falciparum Drug Discovery SAR Toxicity

Optimized Application Scenarios for 2,6-Dibenzylidene-4-methylcyclohexanone Based on Empirical Evidence


Human CYP11B1-Targeted Drug Discovery for Steroidogenic Disorders

Given its 900-fold selectivity for human CYP11B1 (IC50 = 2 nM) over the rat ortholog (IC50 = 1800 nM) [1], this compound is ideally suited for human-targeted drug discovery programs focused on steroidogenic disorders such as Cushing's syndrome or primary aldosteronism. Its use in human cell-based assays or in vivo models employing humanized CYP11B1 mice is essential to recapitulate the target's pharmacology, avoiding the false negatives or misleading efficacy data that would result from using standard rodent models.

Lead Optimization for Non-Toxic Antimalarial Agents Targeting P. falciparum

As a member of a class where structure-activity relationship studies have successfully decoupled sub-micromolar antimalarial potency from human cell toxicity [1], this scaffold is a prime candidate for hit-to-lead campaigns against chloroquine-sensitive P. falciparum. Procurement for medicinal chemistry efforts should focus on generating analogs that maintain or improve potency while monitoring for toxicity, leveraging the scaffold's demonstrated tunability to overcome a common pitfall in antimalarial drug development.

Antioxidant Formulation Development for Oxidative Stress Research

The demonstration that a closely related analog achieves antioxidant capacity comparable to Vitamin E in the FRAP assay (IC50 = 1486 µM) [1] positions this compound as a promising candidate for developing novel antioxidant formulations. Its potential stability advantages over curcumin make it a rational choice for in vitro and cell-based studies of oxidative stress pathways, where consistent and reliable antioxidant activity is paramount. Researchers should prioritize this scaffold over curcumin for experiments requiring sustained antioxidant effects.

Building Block for Functional Materials with Tailored Redox Properties

The established structure-property relationships for dibenzylidenecyclohexanones, which show a linear correlation between redox potentials (oxidation and reduction) and their optical absorption maxima [1], make this compound a valuable building block for designing functional materials. Researchers in materials science and organic electronics can procure this compound to synthesize cross-conjugated dienone derivatives with predictable electronic and optical properties for applications in organic semiconductors, dye-sensitized solar cells, or nonlinear optical materials.

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